molecular formula C14H25NO2S B2807812 N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)cyclohexanecarboxamide CAS No. 2034332-48-2

N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)cyclohexanecarboxamide

Cat. No.: B2807812
CAS No.: 2034332-48-2
M. Wt: 271.42
InChI Key: YEAPNBWDDJMHQZ-UHFFFAOYSA-N
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Description

N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)cyclohexanecarboxamide is a synthetic organic compound that features a unique combination of a cyclohexane carboxamide group and a methoxytetrahydrothiopyran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)cyclohexanecarboxamide typically involves the following steps:

    Formation of the Methoxytetrahydrothiopyran Ring: This can be achieved through the reaction of a suitable thiol with an epoxide under acidic or basic conditions to form the tetrahydrothiopyran ring.

    Methoxylation: The tetrahydrothiopyran ring is then methoxylated using methanol and an acid catalyst.

    Coupling with Cyclohexanecarboxylic Acid: The methoxytetrahydrothiopyran intermediate is then coupled with cyclohexanecarboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiopyran ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the carboxamide can be reduced to form the corresponding amine.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure may lend itself to the development of novel materials with specific properties, such as enhanced stability or reactivity.

    Biological Studies: It can be used as a probe to study biological processes involving sulfur-containing compounds.

Mechanism of Action

The mechanism of action of N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)cyclohexanecarboxamide would depend on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The methoxytetrahydrothiopyran moiety could interact with hydrophobic pockets in the target protein, while the carboxamide group could form hydrogen bonds with amino acid residues.

Comparison with Similar Compounds

Similar Compounds

  • N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)benzenesulfonamide
  • N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-3-(methylsulfonyl)-2-oxo-1-imidazolidinecarboxamide

Uniqueness

N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)cyclohexanecarboxamide is unique due to the presence of the cyclohexane carboxamide group, which can impart different physicochemical properties compared to its analogs. This uniqueness can influence its solubility, stability, and reactivity, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

N-[(4-methoxythian-4-yl)methyl]cyclohexanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO2S/c1-17-14(7-9-18-10-8-14)11-15-13(16)12-5-3-2-4-6-12/h12H,2-11H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEAPNBWDDJMHQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCSCC1)CNC(=O)C2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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